

Spectroscopic Characterization of 3,6-Dichloropyridazine-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dichloropyridazine-4-carboxylic acid

Cat. No.: B042499

[Get Quote](#)

This guide provides an in-depth analysis of the spectroscopic data for **3,6-Dichloropyridazine-4-carboxylic acid** ($C_5H_2Cl_2N_2O_2$, MW: 192.99 g/mol), a key heterocyclic building block in medicinal chemistry and materials science.^{[1][2]} For researchers and drug development professionals, accurate structural confirmation is paramount. This document synthesizes experimental data with established spectroscopic principles to offer a comprehensive characterization workflow, emphasizing not just the data itself, but the rationale behind its acquisition and interpretation.

Molecular Structure and Analytical Overview

3,6-Dichloropyridazine-4-carboxylic acid is a solid compound with a melting point of 142 °C, at which it begins to decompose.^{[1][3]} Its structure consists of a pyridazine ring substituted with two chlorine atoms and a carboxylic acid group. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which we will explore using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The primary objective of this guide is to provide a self-validating framework for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry.

For this compound, both ^1H and ^{13}C NMR are essential for mapping the carbon-hydrogen framework.

^1H NMR Spectroscopy: Proton Environment Analysis

The ^1H NMR spectrum of **3,6-Dichloropyridazine-4-carboxylic acid** is deceptively simple, revealing two key singlets that are highly diagnostic.

Experimental Data Summary

Proton Assignment	Chemical Shift (δ) ppm	Multiplicity	Solvent
H-5 (aromatic)	~8.28	Singlet (s)	DMSO-d ₆
-COOH (acidic)	~9.72	Singlet (s, broad)	DMSO-d ₆

Table 1: ^1H NMR Spectroscopic Data for **3,6-Dichloropyridazine-4-carboxylic acid**.

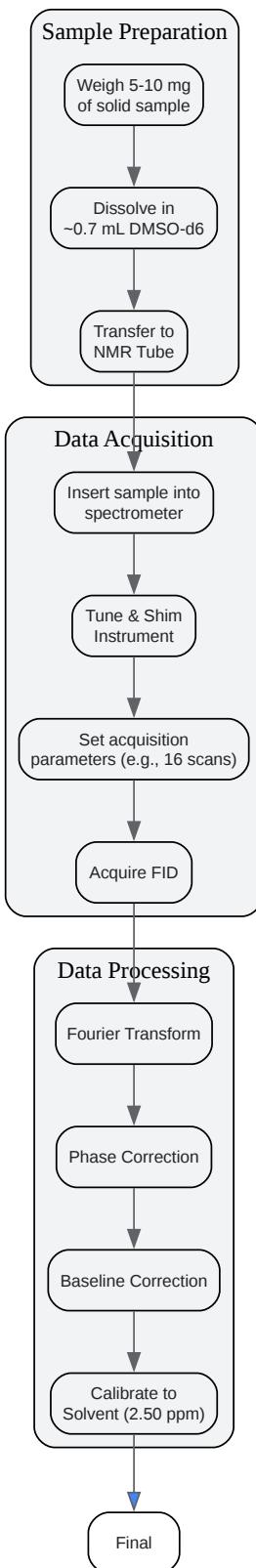
Interpretation and Causality:

The molecule possesses only two protons. The proton at position 5 (H-5) on the pyridazine ring has no adjacent protons, resulting in its appearance as a sharp singlet. Its chemical shift at ~8.28 ppm is characteristic of a proton on an electron-deficient aromatic ring, deshielded by the electronegative nitrogen and chlorine atoms.

The carboxylic acid proton (-COOH) appears as a broad singlet around ~9.72 ppm. This significant downfield shift is typical for acidic protons. The broadness of the signal is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.^[4]

Expertise in Action: The Choice of Solvent

The selection of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is a deliberate and critical choice.^[5]


- Solubility: DMSO is an excellent solvent for a wide range of organic compounds, including polar molecules like carboxylic acids.^[3]

- Hydrogen Bond Acceptance: DMSO is a strong hydrogen bond acceptor. This property helps to solubilize the carboxylic acid and slows down the proton exchange rate of the -COOH group, often allowing this otherwise elusive proton to be observed clearly in the spectrum.[6] In contrast, solvents like D₂O would lead to rapid H/D exchange, causing the carboxylic acid proton signal to disappear entirely.[4]
- Chemical Shift Window: The residual proton signal for DMSO-d₆ appears as a quintet at ~2.50 ppm, a region that does not interfere with the signals from our analyte.[5]

Protocol for ¹H NMR Data Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of **3,6-Dichloropyridazine-4-carboxylic acid** and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
- Homogenization: Gently vortex or invert the tube until the sample is fully dissolved. A clear, particulate-free solution is required.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Acquisition Parameters: For a standard 400 MHz spectrometer, typical acquisition parameters are a 45° pulse width, an acquisition time of 4 seconds, and no additional relaxation delay.[7] Collect 16 scans for a good signal-to-noise ratio.
- Processing: Apply a Fourier transform to the Free Induction Decay (FID) data. Phase the resulting spectrum and calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm.

Workflow for NMR Analysis

[Click to download full resolution via product page](#)

Fig 1. Workflow for NMR sample preparation and analysis.

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For **3,6-Dichloropyridazine-4-carboxylic acid**, five distinct signals are expected. While specific experimental data is not widely published, the chemical shifts can be reliably predicted based on established ranges for similar functional groups.^{[8][9]}

Predicted ¹³C NMR Data Summary

Carbon Assignment	Predicted Chemical Shift (δ) ppm	Rationale
-COOH	165 - 180	Typical range for carboxylic acid carbons. ^[9]
C-3	145 - 160	Aromatic carbon attached to both nitrogen and chlorine (highly deshielded).
C-6	145 - 160	Aromatic carbon attached to both nitrogen and chlorine (highly deshielded).
C-4	125 - 140	Aromatic carbon attached to the carboxylic acid group.
C-5	120 - 135	Aromatic carbon attached to a hydrogen (least deshielded aromatic carbon).

Table 2: Predicted ¹³C NMR Chemical Shifts. These are estimated values and should be confirmed by experimental data.

Protocol for ¹³C NMR Data Acquisition

The sample prepared for ¹H NMR can be used directly.

- Instrument Setup: Switch the spectrometer to the ¹³C nucleus frequency.

- Acquisition Parameters: ^{13}C NMR is inherently less sensitive than ^1H NMR. A greater number of scans (e.g., 1024 or more) is typically required. Use a 30° pulse, a 4-second acquisition time, and proton decoupling.[7]
- Processing: Process the data similarly to the ^1H spectrum, and reference the spectrum by setting the DMSO-d₆ septet to 39.52 ppm.[5]

Infrared (IR) Spectroscopy

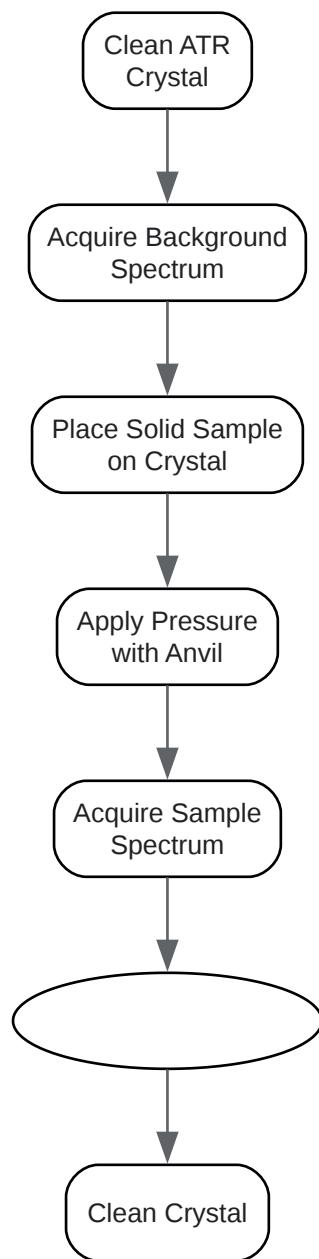
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of **3,6-Dichloropyridazine-4-carboxylic acid** is dominated by vibrations associated with the carboxylic acid moiety.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
2500 - 3300	O-H stretch (Carboxylic Acid)	Broad, Strong
~1700	C=O stretch (Carboxylic Acid)	Strong, Sharp
1400 - 1600	C=C / C=N stretch (Aromatic Ring)	Medium
1210 - 1320	C-O stretch	Medium
600 - 800	C-Cl stretch	Medium-Strong

Table 3: Key Infrared Absorptions for Functional Group Identification.

Interpretation:


The most prominent feature is the very broad absorption band from 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. Superimposed on this will be C-H stretches. The intense, sharp peak around 1700 cm⁻¹ is unequivocally due to the carbonyl (C=O) stretch of the carboxylic acid. The presence of both of these features provides strong evidence for the carboxylic acid group. Additional peaks in the fingerprint region (below 1600 cm⁻¹) correspond to the pyridazine ring and C-Cl bond vibrations.

Protocol for ATR-FTIR Data Acquisition (Recommended Method)

Attenuated Total Reflectance (ATR) is the preferred method for solid powders due to its speed and simplicity, requiring minimal sample preparation.[8]

- **Background Scan:** Ensure the ATR crystal (typically diamond or ZnSe) is clean. Take a background spectrum of the empty crystal.
- **Sample Application:** Place a small amount (a few milligrams) of the solid powder onto the center of the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.[2]
- **Sample Scan:** Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm^{-1} .
- **Cleaning:** After analysis, retract the pressure arm, and wipe the sample off the crystal with a soft tissue, cleaning with a suitable solvent (e.g., isopropanol) if necessary.

Workflow for ATR-FTIR Analysis

[Click to download full resolution via product page](#)

Fig 2. Standard workflow for ATR-FTIR analysis of a solid sample.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar, non-volatile molecule.

Predicted ESI-MS Data

Due to the acidic nature of the carboxylic acid group, ESI in negative ion mode (ESI-) is expected to be highly efficient, generating a deprotonated molecular ion $[M-H]^-$.

- Molecular Formula: $C_5H_2Cl_2N_2O_2$
- Exact Mass: 191.95 Da
- Expected $[M-H]^-$ Ion (m/z): The molecule contains two chlorine atoms, which have two stable isotopes, ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%). This will result in a characteristic isotopic cluster for any chlorine-containing ion.
 - $[C_5HCl_2N_2O_2]^-$:
 - m/z 190.9 (containing two ^{35}Cl atoms) - Highest abundance
 - m/z 192.9 (containing one ^{35}Cl and one ^{37}Cl) - ~66% of the 190.9 peak
 - m/z 194.9 (containing two ^{37}Cl atoms) - ~10% of the 190.9 peak

Predicted Fragmentation Pattern:

Tandem MS (MS/MS) of the m/z 191 ion would likely show fragmentation through pathways such as:

- Loss of CO_2 (-44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a fragment around m/z 147.
- Loss of HCl (-36 Da): Elimination of hydrogen chloride could also occur.

Protocol for ESI-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of the sample (~10 μ g/mL) in a suitable solvent like methanol or acetonitrile. A 50:50 mixture of acetonitrile and water is often a good starting point.
- Instrument Mode: Set the mass spectrometer to operate in negative ion mode (ESI-).

- Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 μ L/min).
[9]
- Parameter Optimization: Optimize source parameters such as capillary voltage and source temperature to achieve a stable and strong signal for the ion of interest.
- Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 50-500). If fragmentation information is desired, perform an MS/MS experiment by selecting the [M-H]⁻ isotopic cluster as the precursor ion.

Integrated Spectroscopic Analysis: A Holistic Confirmation

The true power of spectroscopic analysis lies in the combination of these techniques. The holistic view provides an unambiguous structural confirmation:

- Mass Spectrometry confirms the molecular weight (192.99 g/mol) and elemental composition (presence of two chlorine atoms) via the isotopic pattern.
- IR Spectroscopy unequivocally identifies the presence of a carboxylic acid functional group (C=O and broad O-H stretches).
- ¹H NMR confirms the two distinct proton environments: one on the electron-poor aromatic ring and the other being the acidic proton of the carboxylic acid.
- ¹³C NMR confirms the presence of five unique carbon atoms, consistent with the proposed molecular skeleton, including the carbonyl carbon of the acid and the four distinct carbons of the substituted pyridazine ring.

Together, these pieces of data leave no ambiguity as to the structure and identity of **3,6-Dichloropyridazine-4-carboxylic acid**, providing researchers with the confidence needed for subsequent applications.

References

- Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation.
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

- AntsLAB. (2019, May 15). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press.
- AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?.
- Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Stenutz. (n.d.). **3,6-dichloropyridazine-4-carboxylic acid**.
- University of Wisconsin, Department of Chemistry. (n.d.). NMR Spectroscopy :: ^{13}C NMR Chemical Shifts.
- Oregon State University, Department of Chemistry. (n.d.). ^{13}C NMR Chemical Shifts.
- Kéki, S., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. *Molecules*, 24(4), 653.
- University of Oxford, Chemistry Research Laboratory. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service.
- Oakwood Chemical. (n.d.). **3,6-Dichloropyridazine-4-carboxylic acid**.
- Burns, D. C., et al. (2018). Chapter 5: Acquiring ^1H and ^{13}C Spectra. In Advanced Practical Organic NMR Spectroscopy.
- Wikipedia. (n.d.). Deuterated DMSO.
- ResearchGate. (2016). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum?.
- Troganis, A., et al. (2019). Unscrambling micro-solvation of $-\text{COOH}$ and $-\text{NH}$ groups in neat dimethyl sulfoxide: insights from ^1H -NMR spectroscopy and computational studies. *Physical Chemistry Chemical Physics*, 21(34), 18786-18797.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 3,6-Dichloropyridazine-4-carboxylic acid 98 51149-08-7 [sigmaaldrich.com]
- 2. 3,6-dichloropyridazine-4-carboxylic acid [stenutz.eu]
- 3. 3,6-Dichloropyridazine-4-carboxylic acid | 51149-08-7 [chemicalbook.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. ^{13}C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. rsc.org [rsc.org]
- 7. CAS 51149-08-7 | 3,6-dichloropyridazine-4-carboxylic acid - Synblock [synblock.com]
- 8. 51149-08-7 Cas No. | 3,6-Dichloropyridazine-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]
- 9. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Characterization of 3,6-Dichloropyridazine-4-carboxylic acid: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042499#spectroscopic-data-of-3-6-dichloropyridazine-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com